molecular formula C13H12BrNO2 B8528812 (3-Benzyloxy-5-bromopyridin-2-yl)methanol CAS No. 1206968-86-6

(3-Benzyloxy-5-bromopyridin-2-yl)methanol

Cat. No.: B8528812
CAS No.: 1206968-86-6
M. Wt: 294.14 g/mol
InChI Key: UDQYULXQAYKNBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Benzyloxy-5-bromopyridin-2-yl)methanol is a useful research compound. Its molecular formula is C13H12BrNO2 and its molecular weight is 294.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1206968-86-6

Molecular Formula

C13H12BrNO2

Molecular Weight

294.14 g/mol

IUPAC Name

(5-bromo-3-phenylmethoxypyridin-2-yl)methanol

InChI

InChI=1S/C13H12BrNO2/c14-11-6-13(12(8-16)15-7-11)17-9-10-4-2-1-3-5-10/h1-7,16H,8-9H2

InChI Key

UDQYULXQAYKNBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC(=C2)Br)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-benzyloxy-2,5-dibromopyridine (210 mg, 0.612 mmol) in toluene was cooled to −78° C. under N2 and n-butyllithium (1.60M, 0.46 mL, 0.735 mmol) was added dropwise. The mixture was stirred at −78° C. for 2.5 hours followed by the addition of dry N,N-dimethylformamide (0.095 mL, 1.22 mmol). After gradually warming to room temperature, methanol (5 mL) and sodium borohydride (23 mg, 0.612 mmol) was added to the mixture. The resulting mixture was stirred for 30 minutes, to which was added saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=4/1) to give the title compound as a yellow crystal (111 mg, yield 62%).
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.46 mL
Type
reactant
Reaction Step Two
Quantity
0.095 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
23 mg
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Five
Yield
62%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.